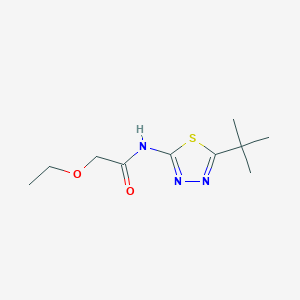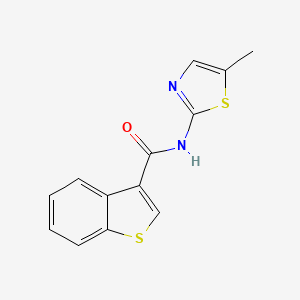
6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as DMC, is a synthetic compound that belongs to the class of chromene derivatives. DMC has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and topoisomerases. In neurodegenerative diseases, 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and death.
Biochemical and Physiological Effects
6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit several biochemical and physiological effects. In cancer cells, 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide induces DNA damage, inhibits angiogenesis, and modulates the expression of several genes involved in cancer progression. In neurodegenerative diseases, 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress, inhibit inflammation, and improve mitochondrial function. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is its potent anticancer and neuroprotective activity. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of novel formulations of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide that improve its solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide with other anticancer and neuroprotective agents. Furthermore, the development of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent for other diseases, such as cardiovascular diseases and inflammatory disorders, should be explored. Finally, further studies are needed to fully understand the mechanism of action of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide and its potential side effects, which could inform the development of more effective and safer therapeutic agents.
Aplicaciones Científicas De Investigación
6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Several studies have demonstrated that 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to possess neuroprotective properties and can prevent neuronal death in models of Parkinson's and Alzheimer's diseases.
Propiedades
IUPAC Name |
N-benzhydryl-6-chloro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c24-18-11-12-20-17(13-18)14-19(23(27)28-20)22(26)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHPJFVXJYKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4751136.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4751137.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4751143.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol](/img/structure/B4751164.png)

![N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide](/img/structure/B4751178.png)
![N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4751179.png)

![N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751198.png)




![methyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4751237.png)